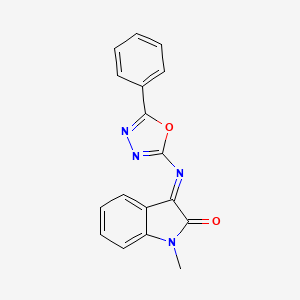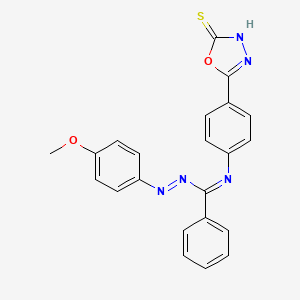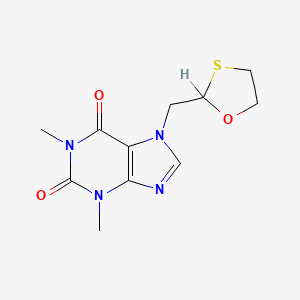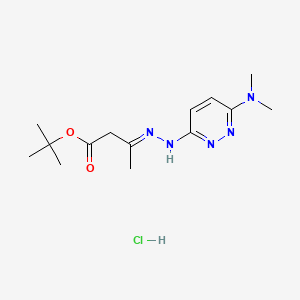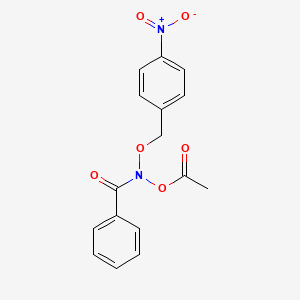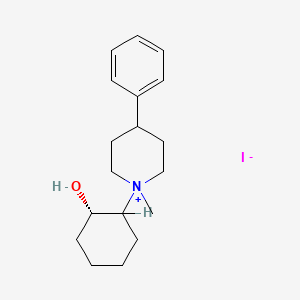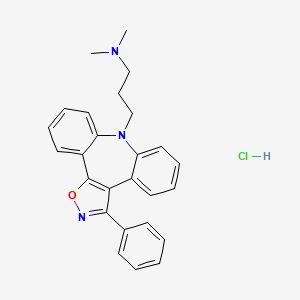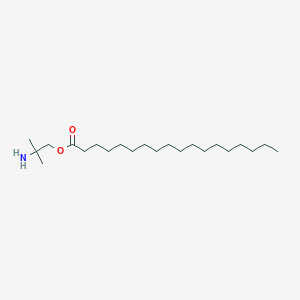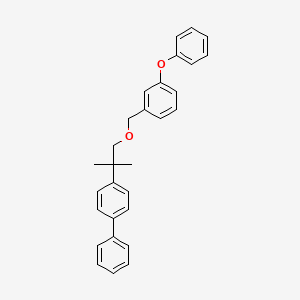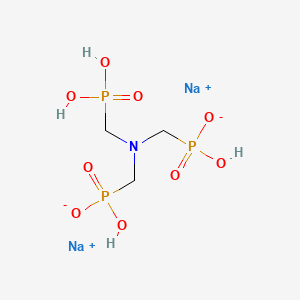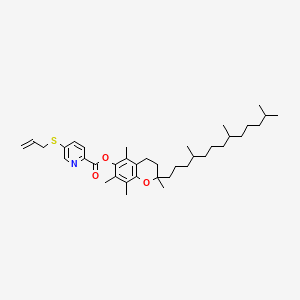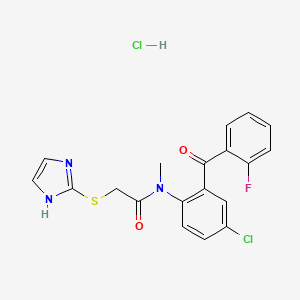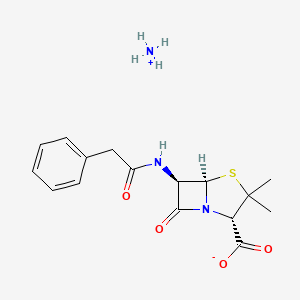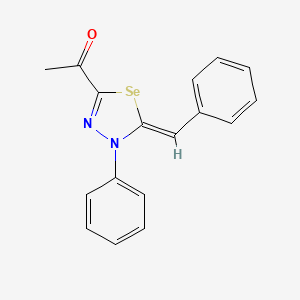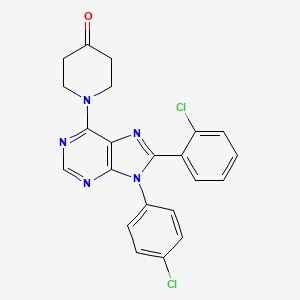
CP-945,598 metabolite M5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CP-945,598 is an orally active antagonist of the cannabinoid CB-1 receptor, primarily investigated for its potential in treating obesity. During its metabolism, several metabolites are formed, including metabolite M5. Metabolite M5 is a product of the nonenzymatic conversion of metabolite M4, which itself is formed by the deamidation of metabolite M1 or metabolite M3 .
Preparation Methods
The preparation of metabolite M5 is not directly synthesized but is derived from the metabolic pathway of CP-945,598. The primary metabolic pathway involves N-deethylation to form an N-desethyl metabolite (M1). M1 is subsequently metabolized by amide hydrolysis, oxidation, and ribose conjugation to form various metabolites, including M4. Metabolite M4 is then nonenzymatically converted to metabolite M5 .
Chemical Reactions Analysis
Metabolite M5 undergoes several types of chemical reactions during its formation and metabolism:
Oxidation: Metabolite M1 undergoes oxidation to form various metabolites, including M4.
Deamidation: Metabolite M1 or metabolite M3 undergoes deamidation to form metabolite M4.
Nonenzymatic Conversion: Metabolite M4 is nonenzymatically converted to metabolite M5.
Scientific Research Applications
Metabolite M5, as a part of the metabolic pathway of CP-945,598, has been studied in various scientific research applications:
Chemistry: Understanding the metabolic pathways and the formation of metabolites like M5 helps in the study of drug metabolism and disposition.
Biology: The study of metabolite M5 contributes to the understanding of the biological processes involved in the metabolism of CP-945,598.
Mechanism of Action
The mechanism of action of metabolite M5 is closely related to its parent compound, CP-945,598. CP-945,598 acts as an antagonist of the cannabinoid CB-1 receptor. The metabolic pathway involves the conversion of CP-945,598 to various metabolites, including M5, which may contribute to the overall pharmacological effects of the parent compound .
Comparison with Similar Compounds
Metabolite M5 can be compared with other metabolites of CP-945,598, such as:
Metabolite M1: Formed by N-deethylation of CP-945,598.
Metabolite M3: Formed by N-hydroxylation of metabolite M1.
Metabolite M4: Formed by deamidation of metabolite M1 or metabolite M3 and nonenzymatically converted to metabolite M5.
Metabolite M5 is unique in its formation through nonenzymatic conversion from metabolite M4, distinguishing it from other metabolites in the pathway.
Properties
CAS No. |
686345-96-0 |
|---|---|
Molecular Formula |
C22H17Cl2N5O |
Molecular Weight |
438.3 g/mol |
IUPAC Name |
1-[8-(2-chlorophenyl)-9-(4-chlorophenyl)purin-6-yl]piperidin-4-one |
InChI |
InChI=1S/C22H17Cl2N5O/c23-14-5-7-15(8-6-14)29-20(17-3-1-2-4-18(17)24)27-19-21(25-13-26-22(19)29)28-11-9-16(30)10-12-28/h1-8,13H,9-12H2 |
InChI Key |
WBBSJAOABKSIBV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1=O)C2=NC=NC3=C2N=C(N3C4=CC=C(C=C4)Cl)C5=CC=CC=C5Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


